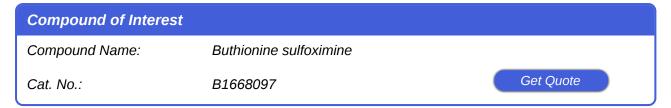


Application Notes and Protocols: Buthionine Sulfoximine (BSO) Solution Preparation

Author: BenchChem Technical Support Team. Date: December 2025



Audience: Researchers, scientists, and drug development professionals.

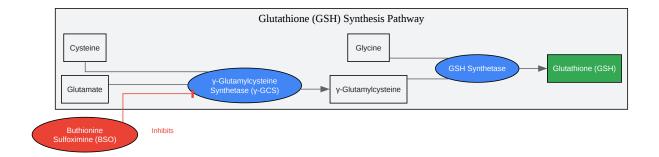
Introduction

Buthionine sulfoximine (BSO) is a potent and irreversible inhibitor of γ-glutamylcysteine synthetase (γ-GCS), also known as glutamate-cysteine ligase (GCL).[1] This enzyme catalyzes the rate-limiting step in the biosynthesis of glutathione (GSH), a critical intracellular antioxidant. [2][3] By inhibiting γ-GCS, BSO depletes cellular GSH levels, leading to increased oxidative stress.[1][4] This mechanism makes BSO a valuable tool in cancer research to sensitize tumor cells to chemotherapy and radiation, as elevated GSH levels are often associated with treatment resistance.[3][5][6] These notes provide detailed protocols for the dissolution, preparation, and storage of BSO solutions for experimental use.

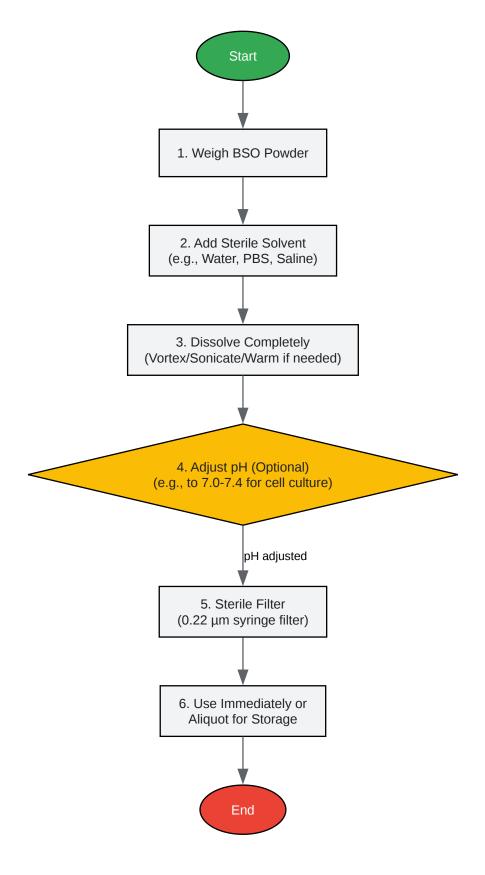
Mechanism of Action: Inhibition of Glutathione Synthesis

BSO specifically targets and inhibits γ -glutamylcysteine synthetase, preventing the formation of γ -glutamylcysteine from glutamate and cysteine. This action blocks the subsequent production of glutathione, thereby depleting the cell's primary defense against reactive oxygen species (ROS).









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